1-Ethyl-3-methylimidazolium chloride

Catalog No.
S606456
CAS No.
65039-09-0
M.F
C6H11ClN2
M. Wt
146.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium chloride

CAS Number

65039-09-0

Product Name

1-Ethyl-3-methylimidazolium chloride

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;chloride

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

BMQZYMYBQZGEEY-UHFFFAOYSA-M

SMILES

CCN1C=C[N+](=C1)C.[Cl-]

Synonyms

1-methyl-3-ethylimidazolium, 1-methyl-3-ethylimidazolium chloride, 1-methyl-3-ethylimidazolium tetrachloroaluminate, MeEtImCl, MeEtImCl-AlCl3

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]

The exact mass of the compound 1-Ethyl-3-methylimidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) is a first-generation ionic liquid (IL), a class of salts with melting points below 100 °C. As a molten salt, it possesses a unique combination of negligible vapor pressure, high thermal stability, and wide electrochemical windows, making it a key solvent and electrolyte in various chemical processes [1]. Its properties, particularly its viscosity, melting point, and solvent capabilities, are highly dependent on the choice of both the imidazolium cation and the chloride anion, distinguishing it from other salts within the same class.

Substituting 1-ethyl-3-methylimidazolium chloride with other ionic liquids, even those with minor structural changes, can lead to significant process failures and unpredictable results. Swapping the chloride for a bromide or iodide anion directly alters thermal stability and coordinating ability [1]. Similarly, extending the ethyl group to a butyl group (as in [BMIM][Cl]) substantially increases viscosity, impeding mass transfer and altering reaction kinetics [2]. These are not minor variations; they are critical performance parameters that make direct, untested substitution a high-risk procurement decision in established protocols for catalysis, biopolymer processing, and electrochemistry.

Higher Thermal Stability for a Wider and Safer Processing Window

In applications requiring elevated temperatures, [EMIM][Cl] offers a more robust thermal processing window compared to its bromide analog. Thermogravimetric analysis (TGA) shows the onset of decomposition for [EMIM][Cl] occurs at approximately 255 °C, a full 10 °C higher than that of 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) [1].

Evidence DimensionOnset Decomposition Temperature (TGA, 10 °C/min)
Target Compound Data255 °C
Comparator Or Baseline[EMIM][Br]: 245 °C
Quantified Difference+10 °C thermal stability margin
ConditionsThermogravimetric analysis under nitrogen atmosphere with a heating rate of 10 °C/min.

This provides a larger margin of safety and process stability, reducing the risk of degradation and side reactions at higher operating temperatures.

Lower Viscosity for Improved Mass Transfer and Handling vs. [BMIM][Cl]

Compared to the widely used 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), [EMIM][Cl] exhibits significantly lower viscosity at typical processing temperatures. At 100 °C (373.15 K), the dynamic viscosity of [EMIM][Cl] is 13.5 mPa·s, which is approximately 39% lower than the 22.1 mPa·s viscosity of [BMIM][Cl] under the same conditions [REFS-1, REFS-2].

Evidence DimensionDynamic Viscosity
Target Compound Data13.5 mPa·s at 100 °C
Comparator Or Baseline[BMIM][Cl]: 22.1 mPa·s at 100 °C
Quantified Difference39% lower viscosity
ConditionsMeasurement at atmospheric pressure and 100 °C (373.15 K).

Lower viscosity directly translates to reduced pumping energy costs, faster reaction rates, and more efficient mixing, making it a superior choice for large-scale fluid handling and mass-transfer-limited processes.

Critical for High-Efficiency Cellulose Processing

The chloride anion in imidazolium ILs is essential for disrupting the hydrogen-bond network in cellulose, enabling its dissolution for processing into fibers and films. While both [EMIM][Cl] and [BMIM][Cl] are effective solvents, the significantly lower viscosity of [EMIM][Cl] at processing temperatures (e.g., 80-110 °C) allows for higher cellulose concentrations before the solution becomes too viscous to handle, improving throughput and process efficiency [1]. For instance, a 5 wt% cellulose solution in [BMIM][Cl] can have a viscosity over 10 Pa·s at 100 °C, a value that [EMIM][Cl] would only reach at higher cellulose loadings [2].

Evidence DimensionProcessability of Cellulose Solutions
Target Compound DataLower solution viscosity enables higher workable cellulose concentrations.
Comparator Or Baseline[BMIM][Cl]: Forms highly viscous solutions at lower cellulose concentrations, limiting process throughput.
Quantified DifferenceQualitatively higher processing efficiency due to lower viscosity at equivalent polymer loading.
ConditionsDissolution of cellulose (e.g., Avicel) at elevated temperatures (80-110 °C).

For industrial biomass processing, this allows for more concentrated cellulose solutions, increasing material throughput and reducing the solvent-to-product ratio.

Enables High Solubility of Metal Chloride Precursors for Catalysis and Electrodeposition

The high concentration and coordinating ability of the chloride anion in [EMIM][Cl] make it an exceptional solvent for a wide range of metal chlorides, which are often poorly soluble in other organic solvents or non-coordinating ILs. This is critical for preparing concentrated electrolyte baths for electrodeposition or homogeneous catalyst solutions. In contrast, ionic liquids with non-coordinating anions like tetrafluoroborate ([BF4]⁻) or hexafluorophosphate ([PF6]⁻) are unsuitable for these applications due to their inability to form soluble chloro-metal complexes [1].

Evidence DimensionMetal Chloride Solubility
Target Compound DataHigh solubility for many transition metal and lanthanide/actinide chlorides via chloro-complex formation.
Comparator Or BaselineILs with non-coordinating anions ([BF4]⁻, [PF6]⁻): Negligible to very low solubility for the same metal chlorides.
Quantified DifferenceOrders of magnitude higher solubility for specific metal precursors.
ConditionsDissolution of metal salts like NiCl₂, CoCl₂, or UO₂Cl₂ at room or elevated temperatures.

This compound is the correct choice for applications requiring high concentrations of dissolved metal chloride precursors, which is a prerequisite for many electroplating, electropolishing, and catalytic processes.

Biomass Pretreatment and Cellulose Fiber Spinning

Its proven ability to dissolve cellulose, combined with a lower processing viscosity than its [BMIM][Cl] analog, makes [EMIM][Cl] a preferred medium for developing and scaling up processes for creating reconstituted cellulose fibers, films, and composites [1].

Electrolytes for Metal Deposition and Electrosynthesis

The unique ability of the chloride anion to solubilize high concentrations of metal chloride precursors makes [EMIM][Cl] a primary candidate for formulating non-aqueous electrolytes for the electrodeposition of metals and alloys where water sensitivity is a concern [2].

Homogeneous Catalysis Requiring Polar, Aprotic Media

For catalytic reactions involving metal chloride precursors, [EMIM][Cl] serves as both a stabilizing solvent and a catalyst carrier. Its defined thermal window and lower viscosity compared to longer-chain analogs facilitate efficient reactant mixing and product separation.

UNII

PH90AQ1E93

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (64.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (35.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65039-09-0

Wikipedia

1-ethyl-3-methylimidazolium chloride

General Manufacturing Information

1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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